molecular formula C10H18N4O B13560038 3-(2-Isopropyl-1h-imidazol-1-yl)-2-(methylamino)propanamide

3-(2-Isopropyl-1h-imidazol-1-yl)-2-(methylamino)propanamide

Cat. No.: B13560038
M. Wt: 210.28 g/mol
InChI Key: QCKJNHRLAKCZPC-UHFFFAOYSA-N
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Description

3-(2-Isopropyl-1h-imidazol-1-yl)-2-(methylamino)propanamide is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring substituted with an isopropyl group, a methylamino group, and a propanamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Isopropyl-1h-imidazol-1-yl)-2-(methylamino)propanamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Substitution with Isopropyl Group: The imidazole ring is then alkylated with isopropyl halide (e.g., isopropyl bromide) in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Introduction of Methylamino Group: The resulting intermediate is reacted with methylamine to introduce the methylamino group.

    Formation of Propanamide Moiety: Finally, the compound is acylated with a suitable acylating agent such as propanoyl chloride to form the propanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-(2-Isopropyl-1h-imidazol-1-yl)-2-(methylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the imidazole ring or the amide group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of bases or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

3-(2-Isopropyl-1h-imidazol-1-yl)-2-(methylamino)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Isopropyl-1h-imidazol-1-yl)-2-(methylamino)propanamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-Imidazol-1-yl)ethanamine: A simpler imidazole derivative with similar biological properties.

    3-(1H-Imidazol-1-yl)propanamide: Another imidazole derivative with a different substitution pattern.

    2-(Methylamino)propanamide: A compound with a similar amide structure but lacking the imidazole ring.

Uniqueness

3-(2-Isopropyl-1h-imidazol-1-yl)-2-(methylamino)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the imidazole ring and the methylamino group allows for diverse interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

2-(methylamino)-3-(2-propan-2-ylimidazol-1-yl)propanamide

InChI

InChI=1S/C10H18N4O/c1-7(2)10-13-4-5-14(10)6-8(12-3)9(11)15/h4-5,7-8,12H,6H2,1-3H3,(H2,11,15)

InChI Key

QCKJNHRLAKCZPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CN1CC(C(=O)N)NC

Origin of Product

United States

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